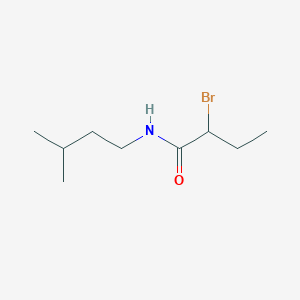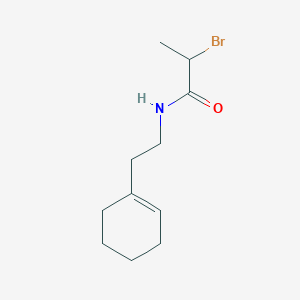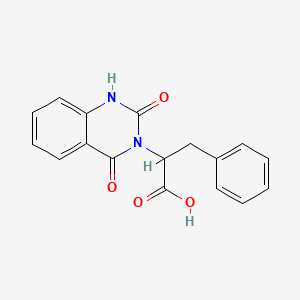
2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid
Übersicht
Beschreibung
2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid, also known as 2-DQPA, is a synthetic organic acid derived from quinazolinone and phenylpropanoic acid. It is a white crystalline solid that is odorless and insoluble in water. 2-DQPA is a versatile compound that can be used in a variety of applications, including chemical synthesis, drug design, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Implications in Medicinal Chemistry
Quinazoline and its derivatives are noted for their wide range of biological properties. A review by Tiwary et al. (2016) discusses the quinazoline-4(3H)-one nucleus's stability, which has led to the synthesis of novel derivatives with significant antibacterial activity. This review highlights the solubility challenges in drug development and the promise of quinazoline derivatives in overcoming antibiotic resistance (Tiwary et al., 2016).
Role in Optoelectronic Materials
Quinazolines are also being explored for their applications in optoelectronics. Lipunova et al. (2018) reviewed the use of quinazoline derivatives in electronic devices, highlighting their potential in luminescent elements and photoelectric conversion. This research points to the versatility of quinazoline compounds in developing novel materials for technological advancements (Lipunova et al., 2018).
Anticancer Applications
Quinazoline derivatives have been studied extensively for their anticancer properties. Ravez et al. (2015) reviewed patents and articles on quinazoline derivatives as anticancer drugs, emphasizing their inhibition of EGFR and a wide array of other therapeutic protein targets. This review underlines the ongoing development of quinazoline compounds as promising anticancer agents (Ravez et al., 2015).
Synthesis and Chemical Insights
The synthesis of quinazolines is a key area of interest, with recent advances aiming to develop eco-friendly and efficient methods. Faisal and Saeed (2021) discussed various strategies for synthesizing quinazolines, highlighting the significance of atom-efficient and multi-component synthetic strategies in medicinal chemistry (Faisal & Saeed, 2021).
Wirkmechanismus
Target of Action
The primary targets of this compound are the GABAA receptor at the benzodiazepine binding site and carbonic anhydrase II . These targets play crucial roles in the nervous system and in maintaining pH balance in the body, respectively.
Mode of Action
The compound acts as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site . This means it enhances the effect of the neurotransmitter GABA on the GABAA receptor, which can lead to increased inhibitory effects in the nervous system. It also acts as an inhibitor of carbonic anhydrase II , an enzyme that plays a key role in regulating pH and fluid balance in the body.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By modulating the GABAA receptor, it can influence the GABAergic pathway , which plays a key role in inhibitory neurotransmission in the brain. Its inhibition of carbonic anhydrase II can affect the carbon dioxide transport pathway , which is crucial for maintaining pH balance in the body .
Pharmacokinetics
Its in vivo activity suggests it is likely to have sufficient bioavailability .
Result of Action
The compound’s action results in anticonvulsant activity . This is likely due to its modulation of the GABAA receptor, which can increase inhibitory neurotransmission and thereby reduce neuronal excitability.
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c20-15-12-8-4-5-9-13(12)18-17(23)19(15)14(16(21)22)10-11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHKCLVDTGIHEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301162795 | |
| Record name | 1,4-Dihydro-2,4-dioxo-α-(phenylmethyl)-3(2H)-quinazolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115948-90-8 | |
| Record name | 1,4-Dihydro-2,4-dioxo-α-(phenylmethyl)-3(2H)-quinazolineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115948-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dihydro-2,4-dioxo-α-(phenylmethyl)-3(2H)-quinazolineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301162795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3033658.png)
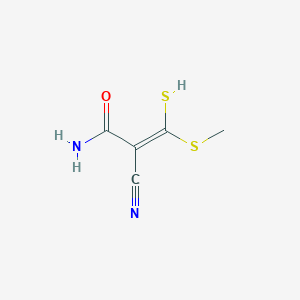
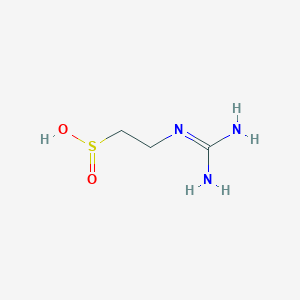
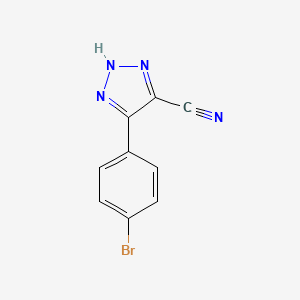
![(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3033664.png)
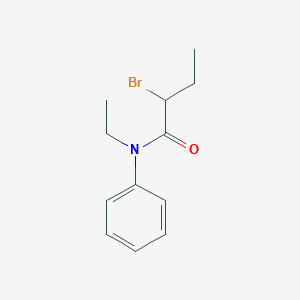
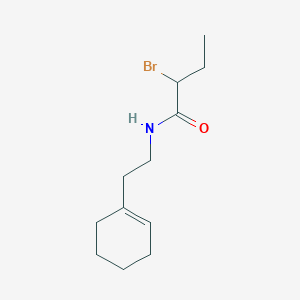
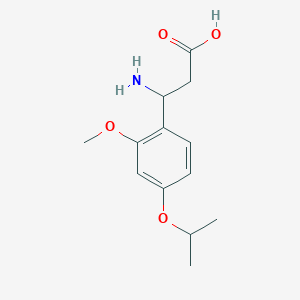
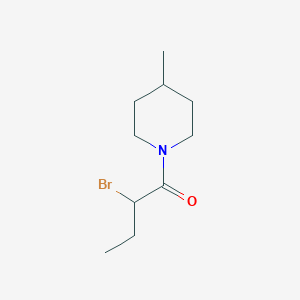
![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide](/img/structure/B3033673.png)


